Aderbasib, also known as INCB7839, is a small molecule inhibitor that targets a disintegrin and metalloproteinase (ADAM) enzymes, specifically ADAM17. It is currently under investigation for its potential therapeutic applications in treating various cancers, including high-grade gliomas. The compound is classified as an anticancer agent due to its role in inhibiting tumor growth through modulation of the Notch signaling pathway and other related mechanisms .
The synthesis of Aderbasib involves several key steps that utilize organic chemistry techniques. The compound can be synthesized through a multi-step reaction process starting from readily available chemical precursors. The general synthetic route includes:
Technical parameters such as temperature control, reaction time, and solvent choice are crucial during each step to ensure optimal yield and purity of the final product .
Aderbasib has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is , and it has a molecular weight of approximately 372.43 g/mol. The structure includes:
The three-dimensional conformation of Aderbasib allows it to effectively fit into the active site of ADAM17, facilitating its inhibitory action .
Aderbasib primarily undergoes reversible binding reactions with the active site of ADAM17, inhibiting its enzymatic activity. This inhibition prevents the cleavage of membrane-bound proteins that are crucial for cancer cell signaling pathways. Key reactions include:
The kinetics of these reactions can be influenced by factors such as concentration, pH, and temperature .
Aderbasib exerts its anticancer effects primarily through the inhibition of ADAM17, which plays a crucial role in various signaling pathways involved in cell proliferation and survival. The mechanism can be summarized as follows:
Aderbasib exhibits several notable physical and chemical properties:
These properties are critical for formulation development and determining appropriate dosing regimens in clinical settings .
Aderbasib's primary application lies in oncology, particularly as a therapeutic agent targeting cancers associated with aberrant ADAM17 activity. Current research focuses on:
Additionally, ongoing research aims to identify biomarkers that could predict patient responses to Aderbasib treatment, thus personalizing cancer therapy strategies .
Aderbasib (INCB7839) is a small-molecule inhibitor that selectively targets a disintegrin and metalloproteinases (ADAMs), specifically ADAM10 and ADAM17. These transmembrane metalloproteinases drive "ectodomain shedding," a proteolytic process where extracellular domains of membrane-bound proteins are cleaved and released as soluble regulators. In cancer, this shedding activates growth factors (e.g., EGFR ligands), cytokines (e.g., TNF-α), and immune checkpoint molecules (e.g., PD-L1), promoting tumor progression, metastasis, and immune evasion [3] [8]. By inhibiting ADAM10/ADAM17, Aderbasib disrupts these pathological signaling cascades at their source.
Table 1: Key Substrates of ADAM10 and ADAM17 in Cancer
Enzyme | Substrates | Oncogenic Role |
---|---|---|
ADAM10 | HER2, NOTCH, E-cadherin, CX3CL1 | Metastasis, stemness, immune evasion |
ADAM17 | TNF-α, TGF-α, L-selectin, IL-6R | Inflammation, angiogenesis, therapy resistance |
Aderbasib concurrently inhibits ADAM10 and ADAM17 through high-affinity binding to their catalytic zinc-binding domains. Structural analyses reveal that both enzymes share a conserved catalytic motif (HEXGHXXGXXHD), which coordinates a zinc ion (Zn²⁺) essential for protease activity. Aderbasib’s dual inhibition is critical because:
The HEXGHXXGXXHD motif forms the core of Aderbasib’s binding site. Key interactions include:
Table 2: Structural Features of ADAM10/ADAM17 Binding Sites
Feature | ADAM10 | ADAM17 | Aderbasib Interaction |
---|---|---|---|
Catalytic Motif | HEXGHXXGXXHD | HEXGHXXGXXHD | Zn²⁺ chelation |
S1' Subsite | Shallow, hydrophilic | Deep, hydrophobic | Piperazine group insertion |
S3 Pocket | Narrow, rigid | Flexible | Spirocyclic ring anchoring |
Aderbasib’s hydroxamic acid group (–CONHOH) is pivotal for inhibition:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7